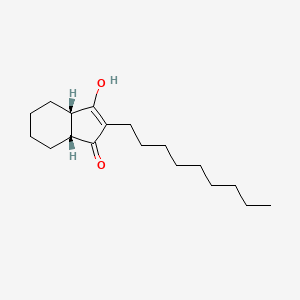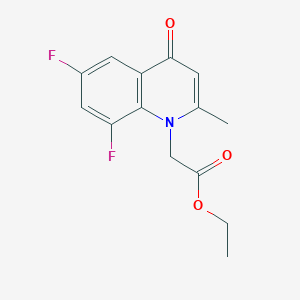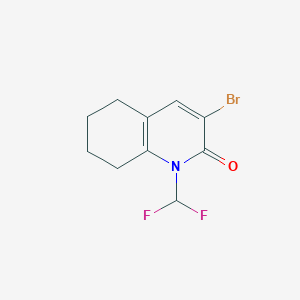
3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromine atom at the 3-position, a difluoromethyl group at the 1-position, and a tetrahydroquinolinone core. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable quinolinone precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Difluoromethylation: Difluoromethyl bromide in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, difluoromethylated derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinolin-2(1H)-one: Lacks the difluoromethyl group, which may result in different biological activities.
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one:
3-Chloro-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one: Chlorine instead of bromine, which can alter its chemical properties and biological effects.
Uniqueness
The presence of both bromine and difluoromethyl groups in 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10BrF2NO |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2 |
InChI Key |
HSJBXOIHIBQMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


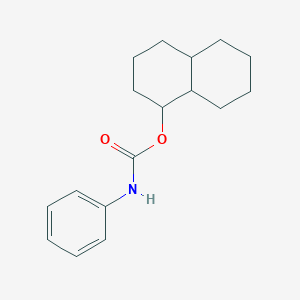

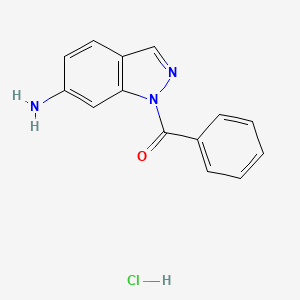
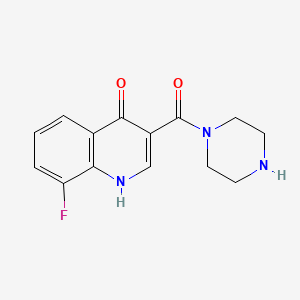
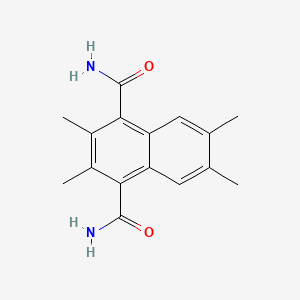
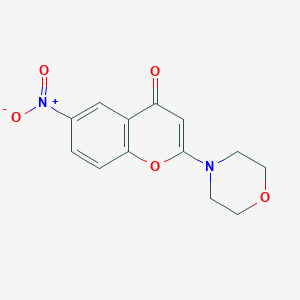
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
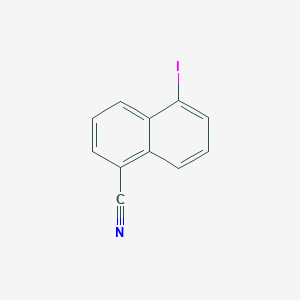
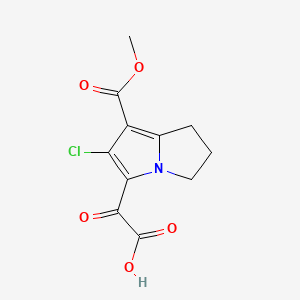
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)
